Calcium hydride (CaH2) addresses the failure of conventional desiccants to achieve ultra-low moisture in aprotic solvents. It irreversibly reacts with residual water, producing easily separated Ca(OH)₂ and H₂, leaving solvent dry. • Residual water
Calcium hydride (CaH2), CAS No. 7789-78-8, is a saline hydride widely used as a specialized drying agent for aprotic solvents, a high-temperature reducing agent for metal oxide processing, and a source of high-purity hydrogen.[1][2] Unlike more common desiccants, it reacts irreversibly with water to form calcium hydroxide and hydrogen gas, which are easily separated from the dried solvent.[1] While other reactive hydrides exist, CaH2 offers a distinct combination of high reactivity and comparative safety, making it a critical material for processes requiring exceptionally low moisture levels or for the production of high-purity metals such as titanium, zirconium, and uranium.[1][3][4]
Desiccant
Irreversible chemical drying for polar aprotic solvents, amines, and ethers under inert atmosphere.
Hydrogen Source
Compact solid-state H₂ generation via controlled hydrolysis for portable fuel cell research.
Reducing Agent
High-temperature vapor-phase reduction of refractory metal oxides (Ti, Zr, V, Nb).
Selecting a drying or reducing agent based on generic class alone can lead to process failure or safety incidents. Sodium hydride (NaH), while also a strong base, has a lower thermal stability and is often supplied as a mineral oil dispersion, which complicates handling and introduces impurities that require downstream removal.[5][6] Physical adsorbents like molecular sieves are safer but often less efficient for achieving the lowest possible residual water levels in certain solvents and have a finite capacity.[1][7] Furthermore, stronger reducing agents like lithium aluminum hydride (LiAlH4) are non-selective and dangerously reactive, whereas CaH2 provides a balance of potency for specific high-temperature applications without the extreme handling risks.[6] Therefore, CaH2 is specified when process safety, ultimate dryness, and selective high-temperature reduction are critical procurement factors.
Sodium metal
Explosion risk with halogenated solvents; incompatible with alcohols, ketones, and esters. May not be a direct drop-in replacement for CaH₂ in multi-solvent workflows.
Phosphorus pentoxide
Syrupy surface layer formation limits drying efficiency. Unsuitable for alcohols and amines due to side reactions, requiring careful solvent compatibility review.
Molecular sieves
Physical adsorption may not achieve the low residual water levels (<20 ppm) that CaH₂ reaches in solvents like dichloromethane. Drying kinetics can be slower.
LiH / NaH
Higher moisture sensitivity complicates handling and controlled hydrogen release. CaH₂ offers a more manageable reactivity profile for routine laboratory and fuel cell use.
CaH2 offers a significant operational advantage in processes requiring heat due to its higher thermal stability compared to NaH. The lattice enthalpy of CaH2 is considerably higher than that of NaH because Ca2+ is a divalent cation.[3] Consequently, CaH2 is suitable for reactions at much higher temperatures without premature decomposition, which for NaH can begin at temperatures as low as 210 °C.[3] This makes CaH2 the required reagent for high-temperature applications where NaH would simply decompose into sodium metal, altering the reaction pathway.
| Evidence Dimension | Thermal Decomposition Stability |
| Target Compound Data | High; suitable for reactions at 600-1000 °C |
| Comparator Or Baseline | Sodium Hydride (NaH): Begins to decompose at significantly lower temperatures (e.g., H2 pressure of 10 Torr may result at 210 °C) |
| Quantified Difference | CaH2 remains stable at temperatures where NaH would decompose to Na metal and H2. |
| Conditions | High-temperature synthesis, such as metal oxide reduction or oxyhydride preparation. |
For high-temperature reductions or drying distillations, CaH2 provides process reliability and safety where NaH would fail or create hazards.
CaH2 is a proven and effective reducing agent for producing high-purity metals from their oxides, a critical step in advanced metallurgy. It is specifically used for the reduction of oxides of titanium (Ti), vanadium (V), niobium (Nb), tantalum (Ta), and uranium (U) at temperatures between 600°C and 1000°C.[1][3][8] The reaction, such as TiO2 + 2 CaH2 → Ti + 2 CaO + 2 H2, yields the pure metal.[4] This capability is superior to that of NaH or LiH for these specific high-temperature, solid-state reductions.[2] The process relies on the in-situ generation of highly reactive calcium metal from CaH2 decomposition at elevated temperatures.[8]
| Evidence Dimension | Metal Oxide Reduction Efficiency |
| Target Compound Data | Effectively reduces oxides of Ti, V, Nb, Ta, U to pure metals. |
| Comparator Or Baseline | Other hydrides like NaH or LiH are less effective for this specific high-temperature application. |
| Quantified Difference | Enables production of high-purity refractory metals not readily achievable with other common hydrides. |
| Conditions | High-temperature (600-1000°C) solid-state reduction processes (e.g., Hydromet process). |
This makes CaH2 an essential procurement item for industries requiring high-purity refractory metal powders, such as aerospace, defense, and advanced alloys.
For rigorous drying of specific solvents, CaH2 can outperform other common methods. In a quantitative comparison for drying dichloromethane (DCM), heating over CaH2 reduced the residual water content to approximately 13 ppm.[3] While this was less effective than activated 3 Å molecular sieves in that specific case, CaH2 is particularly recommended for basic solvents like amines and pyridine where acidic desiccants cannot be used.[1] Its key advantage is the irreversible chemical reaction with water, which, unlike the equilibrium-based adsorption of molecular sieves, can drive moisture levels extremely low, especially when combined with distillation.[8]
| Evidence Dimension | Residual Water Content (ppm) |
| Target Compound Data | ~13 ppm in Dichloromethane (when heated) |
| Comparator Or Baseline | Activated 3 Å molecular sieves or activated silica can achieve single-digit ppm in DCM. However, CaH2 is preferred for basic solvents where sieves may be less suitable or slower. |
| Quantified Difference | Achieves low ppm water levels via irreversible reaction, a different mechanism than physical adsorption by sieves. |
| Conditions | Drying of aprotic and basic organic solvents. |
When preparing solvents for highly moisture-sensitive applications like organometallic chemistry or certain polymerizations, the irreversible action of CaH2 provides a high degree of confidence in achieving an anhydrous state.
In the context of solid-state hydrogen storage, CaH2 serves as a critical component in composite materials, lowering the temperature required for hydrogen release. When added to a Mg(NH2)2-2LiH system, a 0.08 molar equivalent of CaH2 lowered the onset temperature of dehydrogenation from 128 °C to 78 °C.[3] Similarly, in a composite with LiNH2, CaH2 enabled hydrogen desorption to begin around 100 °C, with a desorption peak at 200 °C, which is 30 °C lower than the comparable LiH-LiNH2 system.[1] This demonstrates its utility as a thermodynamic destabilizer in advanced hydrogen storage systems.
| Evidence Dimension | Dehydrogenation Onset Temperature |
| Target Compound Data | 78 °C (in Mg(NH2)2-2LiH-CaH2 system); ~100 °C (in CaH2-2LiNH2 system) |
| Comparator Or Baseline | 128 °C (for Mg(NH2)2-2LiH without CaH2); Peak at 230 °C (for LiH-LiNH2 system) |
| Quantified Difference | Lowers hydrogen release temperature by 20-50 °C in tested composite systems. |
| Conditions | Solid-state hydrogen storage composite material, thermal desorption analysis. |
For researchers developing next-generation hydrogen storage materials, CaH2 is a key procurement choice for formulating composites with improved, lower-temperature release kinetics.
For metallurgical processes requiring the production of pure titanium, zirconium, or other refractory metals from their oxides, CaH2 is the industry-standard reducing agent. Its ability to function effectively at temperatures of 600-1000°C makes it uniquely suitable for these demanding solid-state reductions where other hydrides would fail.[1][3]
When preparing anhydrous basic solvents like pyridine or amines for moisture-sensitive organometallic or polymerization reactions, CaH2 is a superior choice. It reacts irreversibly with residual water without being consumed by the solvent itself, providing a level of dryness that is difficult to achieve with passive desiccants like molecular sieves.[8]
In laboratory or field applications that require a convenient and reliable source of pure hydrogen, such as for inflating weather balloons or for certain analytical techniques, CaH2 is an excellent choice.[8] Its controlled, vigorous reaction with water provides a simple and portable method for generating hydrogen gas without the need for high-pressure cylinders.
For materials scientists developing solid-state hydrogen storage materials, CaH2 is a critical precursor for creating composites with lower dehydrogenation temperatures. Its demonstrated ability to destabilize systems like Li-N-H composites makes it a key ingredient for research into materials that can release hydrogen under more practical, lower-energy conditions.[4]